5-(3-heptan-3-yloxypropyliminomethyl)-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
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Overview
Description
5-(3-heptan-3-yloxypropyliminomethyl)-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrimidinone core, a hydroxy group, and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-heptan-3-yloxypropyliminomethyl)-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidinone core, the introduction of the hydroxy and sulfanylidene groups, and the attachment of the heptan-3-yloxypropyliminomethyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-heptan-3-yloxypropyliminomethyl)-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfanylidene group can be reduced to form thiol derivatives.
Substitution: The heptan-3-yloxypropyliminomethyl side chain can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the sulfanylidene group may produce thiol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: Its chemical properties may make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-heptan-3-yloxypropyliminomethyl)-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The hydroxy and sulfanylidene groups may play a role in binding to enzymes or receptors, modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidinone derivatives with hydroxy and sulfanylidene groups. Examples include:
- 5-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
- 6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Uniqueness
What sets 5-(3-heptan-3-yloxypropyliminomethyl)-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one apart is its unique side chain, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(3-heptan-3-yloxypropyliminomethyl)-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3S/c1-3-5-7-11(4-2)21-9-6-8-16-10-12-13(19)17-15(22)18-14(12)20/h10-11H,3-9H2,1-2H3,(H3,17,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDZHJYSSSRGDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)OCCCN=CC1=C(NC(=S)NC1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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